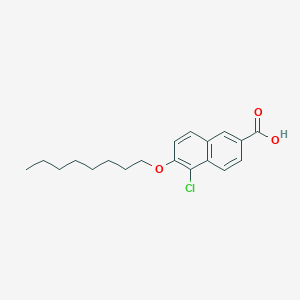

5-Chloro-6-(octyloxy)-2-naphthoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

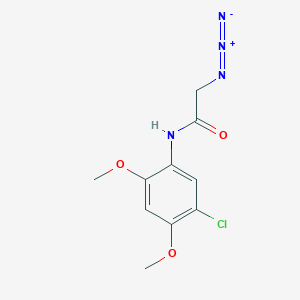

5-Chloro-6-(octyloxy)-2-naphthoic acid, commonly referred to as OCN, is a naphthalene derivative. It has a molecular formula of C19H23ClO3 and an average mass of 334.837 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 19 carbon atoms, 23 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms .Scientific Research Applications

Synthesis and Structural Analysis

5-Chloro-6-(octyloxy)-2-naphthoic acid, as part of the naphthoic acid family, shares similar synthesis and structural analysis characteristics with other naphthoic acids. Studies have detailed the synthesis routes and structural complexities of related naphthoic acids. For instance, the synthesis and clathrate inclusion properties of macrocyclic O-naphthoides derived from hydroxy-naphthoic acids have been explored, highlighting the formation of inclusion clathrates with chloroform molecules (Al-Hujran et al., 2011). Similarly, the study on 8-Chloro- and 5,8-Dichloro-1-naphthoic Acids presents a detailed synthesis methodology for these compounds, shedding light on the complexities involved in their preparation and the formation of chlorination products (Chen et al., 2010).

Liquid-Crystalline Epoxy Resins

The development of liquid-crystalline epoxy resins using hydroxy-naphthoic acid as a mesogenic component showcases the potential applications of naphthoic acids in material science. These resins, synthesized from 6-hydroxy-2-naphthoic acid, exhibit unique liquid-crystalline behavior and are used to produce cholesteric and nematic mesophases (Espinosa et al., 2001).

Coordination Polymers and Luminescent Properties

The creation of coordination polymers and exploration of their luminescent and dye absorption properties is another fascinating application. For example, coordination polymers comprising semi-rigid naphthoic acid derivatives exhibit unique structural diversity and luminescent characteristics. The study on coordination polymers involving 6-(carboxymethoxy)-2-naphthoic acid highlights their thermal stability, luminescent properties, and potential applications in dye absorption (Jiao et al., 2021).

Anticancer Agents and NF-κB Activity Inhibition

The chemical structure of this compound and its analogs have been studied for their biological activities, particularly as anticancer agents and inhibitors of NF-κB activity. The design and synthesis of related naphthoic acid analogs have shown promising results in inhibiting NF-κB activity and exhibiting potent cytotoxicity against various cancer cell lines, indicating potential therapeutic applications (Choi et al., 2016).

properties

IUPAC Name |

5-chloro-6-octoxynaphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClO3/c1-2-3-4-5-6-7-12-23-17-11-9-14-13-15(19(21)22)8-10-16(14)18(17)20/h8-11,13H,2-7,12H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKKPFUMUYIKGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=C(C2=C(C=C1)C=C(C=C2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-alanine](/img/structure/B2583395.png)

![[4-Chloro-5-(pyridin-3-ylmethoxy)-2-(trifluoromethyl)phenyl]boronic acid](/img/structure/B2583399.png)

![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B2583402.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,12aS,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2583403.png)

![N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2583404.png)

![6-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2583406.png)

![(2S)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid](/img/structure/B2583411.png)